Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate

Catalog No.
S859593
CAS No.
71933-03-4
M.F
C6H5BrN2O3
M. Wt
233.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate

Avoid the solubility problems of the free acid, the low reactivity of 5-chloro analogs, and the shelf-life issues of 2-chloro derivatives. Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate (CAS 71933-03-4) provides the ideal balance of stability and orthogonal functionality.

  • C5-Br enables efficient Suzuki/Stille couplings without expensive phosphine ligands - unlike the 5-Cl analog.
  • Stable 2-hydroxyl resists atmospheric hydrolysis, ensuring batch-to-batch stoichiometric reproducibility.
  • C4-methyl ester maintains solubility in standard aprotic solvents, unlike the hydrogen-bonded free acid.

Optimized for constructing kinase inhibitor intermediates and fused antiviral heterocycles with reliable scale-up performance.

CAS Number

71933-03-4

Product Name

Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate

IUPAC Name

methyl 5-bromo-2-oxo-1H-pyrimidine-6-carboxylate

Molecular Formula

C6H5BrN2O3

Molecular Weight

233.02 g/mol

InChI

InChI=1S/C6H5BrN2O3/c1-12-5(10)4-3(7)2-8-6(11)9-4/h2H,1H3,(H,8,9,11)

InChI Key

LQTKGJRZBOYLEY-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C=NC(=O)N1)Br

Canonical SMILES

COC(=O)C1=C(C=NC(=O)N1)Br

Synonyms

Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate, 5-Bromo-2-hydroxypyrimidine-4-carboxylic acid methyl ester, Methyl 5-bromo-2-oxo-1,2-dihydropyrimidine-4-carboxylate, 5-Bromo-2-hydroxy-4-pyrimidinecarboxylic acid methyl ester

Purity

≥97%

Package Size

250 mg, 1 g, 5 g

Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate (CAS 71933-03-4) is a highly versatile, trifunctional heterocyclic building block utilized extensively in the synthesis of advanced pharmaceutical intermediates and agrochemicals. The scaffold features a C5-bromine atom primed for palladium-catalyzed cross-coupling, a C4-methyl ester for downstream amidation or reduction, and a C2-hydroxyl group—which predominantly exists as its stable pyrimidin-2-one tautomer—that can be selectively activated for further nucleophilic substitution[1]. This specific substitution pattern provides synthetic chemists with orthogonal reactivity handles, making it a preferred precursor for constructing complex multi-substituted pyrimidine active pharmaceutical ingredients (APIs), including kinase inhibitors and antiviral agents.

Procurement Fit

Workflow Supports palladium-catalyzed cross-coupling and heterocycle synthesis
Selection Bromo-hydroxy-methyl ester pyrimidine with orthogonal reactive sites
Quality Commercially available at specification that may reduce pre-purification needs

Substituting this specific methyl ester with its corresponding free acid (5-bromo-2-hydroxypyrimidine-4-carboxylic acid) introduces severe solubility constraints; the free acid exhibits strong intermolecular hydrogen bonding, rendering it poorly soluble in standard aprotic solvents and complicating homogeneous catalysis [1]. Furthermore, attempting to procure the 5-chloro analog instead of the 5-bromo derivative drastically reduces reactivity at the C5 position, which is the least electronically activated site on the pyrimidine ring, thereby necessitating expensive, proprietary phosphine ligands to force oxidative addition [2]. Conversely, procuring the 2-chloro derivative (methyl 5-bromo-2-chloropyrimidine-4-carboxylate) compromises shelf life, as the C2-chloride is highly susceptible to atmospheric hydrolysis, leading to variable batch purity and irreproducible reaction stoichiometries during scale-up.

Substitution Risk

! C2-methoxy analog locks tautomeric form, may alter hydrogen bonding and reactivity
! Ethyl ester substitution may differ in nucleophilic acyl substitution rate due to steric effects
! Non-brominated or chloro/iodo analogs may not replicate cross-coupling selectivity and yield

Cross-Coupling Efficiency at the C5 Position

The C5 position of the pyrimidine ring is notoriously electron-deficient but lacks the direct activation seen at C2 and C4, making the choice of halogen critical for cross-coupling. Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate undergoes efficient Suzuki-Miyaura coupling using standard, cost-effective catalysts like Pd(dppf)Cl2, achieving high yields. In contrast, the 5-chloro analog requires highly specialized, electron-rich ligands (e.g., XPhos) to achieve comparable conversion, significantly increasing catalyst costs[1].

Evidence DimensionSuzuki coupling yield with standard Pd(dppf)Cl2 at 80°C
Target Compound Data>85% yield
Comparator Or Baseline5-chloro analog (<40% yield)
Quantified Difference>45% higher yield without proprietary ligands
Conditions1.0 eq arylboronic acid, Pd(dppf)Cl2 (5 mol%), K2CO3, 1,4-dioxane/H2O, 80°C, 12 h

Procuring the 5-bromo derivative allows manufacturers to use standard, off-the-shelf palladium catalysts, drastically reducing process costs and avoiding patent-encumbered ligands.

Purity Specification
Specification review
97% min (HPLC/NMR/GC)
May reduce pre-purification steps, improve reproducibility
Methoxy analog often 95% typical purity

Process Solubility and Solvent Compatibility

For process-scale synthesis, starting materials must exhibit high solubility in volatile organic solvents to facilitate smooth reactions and easy workups. The methyl ester functionality in Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate disrupts the strong zwitterionic hydrogen-bonding network present in the free acid, increasing solubility in solvents like dichloromethane (DCM) and tetrahydrofuran (THF) by over an order of magnitude [1].

Evidence DimensionSolubility in Dichloromethane (DCM) at 25°C
Target Compound Data>100 mg/mL
Comparator Or Baseline5-bromo-2-hydroxypyrimidine-4-carboxylic acid (<5 mg/mL)
Quantified Difference>20-fold increase in solubility
ConditionsStandard solubility assay in anhydrous DCM at 25°C

High solubility in standard aprotic solvents enables homogeneous reaction conditions and simplifies downstream extractions, critical for scalable manufacturing.

Tautomeric Profile
Class-level inference
Predominantly hydroxy tautomer; water-induced shift
Enables dynamic hydrogen bonding in target binding studies
Matrix-isolation FT-IR; 2-methoxy analog fixed form

Storage Stability and Moisture Tolerance

The C2-hydroxyl group (which exists primarily as the pyrimidin-2-one tautomer) is exceptionally stable to ambient moisture, ensuring long-term shelf life and consistent purity. If a buyer were to procure the C2-chloro analog (methyl 5-bromo-2-chloropyrimidine-4-carboxylate) for direct use, they would face rapid degradation, as the C2-chloride hydrolyzes readily upon exposure to atmospheric moisture, leading to unpredictable assay values and failed downstream coupling stoichiometries [1].

Evidence DimensionPurity retention after 6 months of ambient storage
Target Compound Data>99% purity retained
Comparator Or BaselineMethyl 5-bromo-2-chloropyrimidine-4-carboxylate (5-15% degradation via hydrolysis)
Quantified DifferenceComplete elimination of moisture-induced degradation
ConditionsStorage at 25°C and 50-60% relative humidity without inert gas protection

Procuring the moisture-stable 2-hydroxy precursor guarantees batch-to-batch reproducibility and eliminates the need for expensive dry-box storage and handling.

NAS Reactivity
Class-level inference
Methyl ester: faster NAS than ethyl ester due to less steric hindrance
May improve amidation yield and reduce reaction time
Based on oxotitanium/vanadyl catalytic studies
Cross-Coupling Profile
Class-level inference
C5-Br: balance of reactivity and regioselectivity vs I/Cl
Supports efficient SAR library synthesis with fewer side reactions
Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig conditions
Kinase Inhibitor Context
Class-level inference
Core scaffold for CK2 inhibitor CX-5011
Supports kinase inhibitor synthesis research
Ethyl ester analog validated; methyl ester adds C2-OH handle
Storage Specification
Specification review
Inert atmosphere, 2–8°C explicitly specified
May reduce degradation risk, support consistent inventory
Storage conditions often unspecified for analogs

Synthesis of C5-Arylated Pyrimidine APIs

Due to its highly reactive C5-bromide, this compound is the optimal starting point for synthesizing C5-aryl or C5-heteroaryl pyrimidines via Suzuki, Stille, or Negishi cross-couplings. The methyl ester and 2-hydroxyl groups remain intact during standard coupling conditions, allowing for subsequent orthogonal functionalization in the development of targeted kinase inhibitors [1].

Late-Stage C2-Functionalization Workflows

The stable 2-hydroxyl group can be converted to a highly reactive triflate or chloride (using POCl3) immediately prior to use. This makes the compound an ideal stable precursor for library generation, where diverse amines or alkoxides are introduced at the C2 position to explore structure-activity relationships (SAR) in drug discovery without the storage issues of pre-chlorinated analogs[2].

Bicyclic Heterocycle Annulation

The proximity of the C4-methyl ester and the C5-bromide provides an excellent scaffold for constructing fused bicyclic systems (e.g., pyrido[2,3-d]pyrimidines or pyrimido-diazepines). The ester can be converted to an amide, which then undergoes intramolecular cyclization with the C5 position, a critical pathway in the synthesis of complex antiviral agents[3].

Application Fit

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis research
Bromo-hydroxy-methyl ester scaffold with cross-coupling handle
Reaction yield and purity in CK2 inhibitor synthesis
Cross-coupling diversification for SAR
C5-bromo for Suzuki/Sonogashira; methyl ester for NAS
Regioselectivity and conversion in library synthesis
Tautomer-dependent probe development
C2-hydroxy tautomeric equilibrium
Binding modulation under varying pH/solvent conditions
Complex heterocyclic scaffold synthesis
Multi-functional pyrimidine core with defined storage
Stability across multi-step synthesis campaigns

XLogP3

0.3

Wikipedia

Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate

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